An In-depth Technical Guide to 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (CAS Number: 312269-35-5)
An In-depth Technical Guide to 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (CAS Number: 312269-35-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, a key chemical intermediate in the synthesis of pharmaceutically active compounds. This document delves into its chemical and physical properties, provides a detailed synthesis protocol derived from patent literature, and explores its significant role as a precursor in the development of novel therapeutics. Furthermore, this guide outlines the standard analytical techniques for the characterization and quality control of this compound.
Introduction: The Significance of Phenylpiperazine Scaffolds in Medicinal Chemistry
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs with diverse therapeutic applications. These compounds are known to interact with a variety of biological targets, including G-protein coupled receptors and ion channels. The specific substitutions on the phenyl and piperazine rings dictate the pharmacological activity, leading to the development of antipsychotics, antidepressants, and antihistamines.
The subject of this guide, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, is a critical building block in the synthesis of more complex phenylpiperazine derivatives. Its strategic functionalization, featuring a chloro, a nitro, and a hydroxyethyl group, allows for a range of subsequent chemical modifications, making it a valuable intermediate for drug discovery and development. Notably, this compound is a direct precursor to intermediates used in the synthesis of aripiprazole, an atypical antipsychotic.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is crucial for its handling, storage, and use in subsequent reactions.
| Property | Value | Source |
| CAS Number | 312269-35-5 | [1] |
| Molecular Formula | C₁₂H₁₆ClN₃O₃ | [1] |
| Molecular Weight | 285.73 g/mol | [1] |
| Appearance | Likely a solid at room temperature (based on similar compounds) | Inferred |
| Hazard | Irritant | [1] |
Synthesis Protocol: A Detailed Walkthrough
The synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is well-documented in the patent literature, specifically in the context of preparing intermediates for aripiprazole. The following protocol is a detailed adaptation from these sources.
Reaction Scheme
The synthesis involves a nucleophilic substitution reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 2-chloroethanol.
Caption: Synthetic pathway to the target compound.
Step-by-Step Methodology
Materials:
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1-(2-Chloro-4-nitrophenyl)piperazine
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2-Chloroethanol
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Anhydrous potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Water (H₂O)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and stirring apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-chloro-4-nitrophenyl)piperazine (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetonitrile.
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Addition of Reagent: To the stirred suspension, add 2-chloroethanol (1.2 equivalents) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (potassium carbonate).
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Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.
Role as a Key Intermediate in Aripiprazole Synthesis
The primary significance of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol lies in its role as a precursor to 1-(2-chloro-4-aminophenyl)piperazine, a key intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole.
The Synthetic Pathway to Aripiprazole
The conversion of the title compound to a crucial aripiprazole intermediate involves the reduction of the nitro group to an amine.
Caption: Role as a precursor in aripiprazole synthesis.
The subsequent amine can then be further elaborated to yield aripiprazole. This multi-step synthesis highlights the importance of the purity and yield of the initial intermediate, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, as any impurities can be carried through to the final active pharmaceutical ingredient (API).
Analytical Characterization
The identity and purity of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperazine ring protons, and the protons of the hydroxyethyl side chain.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H (if protonated), C-H, C=C (aromatic), NO₂ (nitro group), and O-H (hydroxyl group) functional groups.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
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Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.
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Hazard Classification: The compound is classified as an irritant.[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a valuable chemical intermediate with a critical role in the synthesis of pharmaceuticals, most notably as a precursor to the atypical antipsychotic, aripiprazole. This guide has provided a detailed overview of its properties, a step-by-step synthesis protocol, its application in drug development, and the necessary analytical techniques for its characterization. A thorough understanding of this compound is essential for researchers and scientists working in the field of medicinal chemistry and process development.
